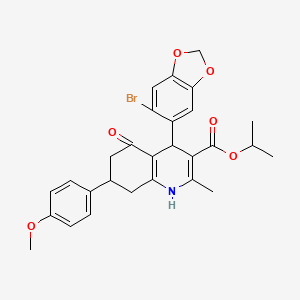![molecular formula C19H28N2O B5214335 N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained attention in scientific research for its potential use in treating addiction and other neurological disorders.
作用机制
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide works by inhibiting the enzyme called dopamine esterase, which is responsible for breaking down dopamine in the brain. This leads to increased levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. By increasing dopamine levels, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide may help reduce the cravings for addictive substances and improve mood in individuals with neurological disorders.
Biochemical and Physiological Effects:
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased dopamine levels in the brain, decreased cocaine and alcohol self-administration, and improved cognitive function in rats. In humans, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to be safe and well-tolerated, with no serious adverse effects reported.
实验室实验的优点和局限性
One advantage of N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is its specificity for dopamine esterase, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its effects may be limited to certain types of addiction, and further research is needed to determine its efficacy in treating other disorders. Additionally, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is not currently approved for human use, which may limit its potential for clinical applications.
未来方向
There are a number of future directions for research on N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and other neurological disorders. Another direction is to explore its effects on other neurotransmitters besides dopamine, such as serotonin and norepinephrine. Additionally, further research is needed to determine the optimal dosage and duration of treatment for N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, as well as its long-term effects on the brain and body.
In conclusion, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is a promising compound with potential applications in treating addiction and other neurological disorders. Its specificity for dopamine esterase makes it a useful tool for studying the role of dopamine in these conditions, and further research is needed to determine its efficacy and safety in humans.
合成方法
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 1-(2-phenylethyl)piperidine to form the intermediate product, which is then treated with cyclopentanecarboxylic acid chloride to yield N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide.
科学研究应用
N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been extensively studied for its potential use in treating addiction, specifically for cocaine and alcohol dependence. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the desire to use them. N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has also shown promise in treating other neurological disorders, such as epilepsy and depression.
属性
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(17-9-4-5-10-17)20-18-11-6-13-21(15-18)14-12-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQXKOJUVOFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)
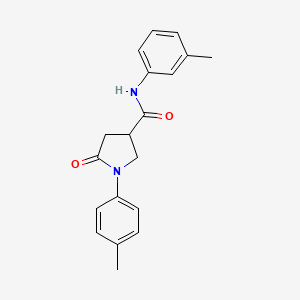



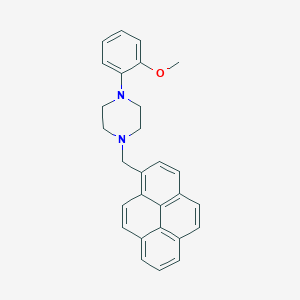
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)
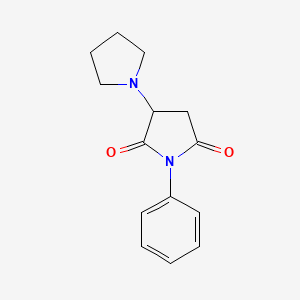

![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
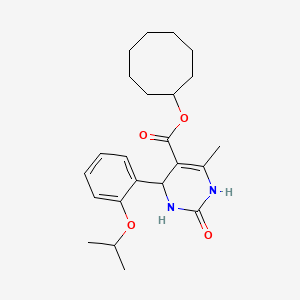
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
